Molecular Weight & Lipophilicity Shifts with Iodo Substitution
The iodine substituent at the 2-position (ortho to phenolic -OH) increases molecular weight by approximately 126 g/mol compared to the non-halogenated analog 2-methoxy-4-(2-nitrovinyl)phenol (MW 195.17 g/mol) and confers a calculated XLogP3 of 2.4 versus an estimated ~1.5 for the parent [1]. This shifts the compound into a higher lipophilicity and molecular weight bracket relevant for membrane permeability and protein-binding considerations. Among halogen congeners, the iodo derivative is the heaviest (321.07 vs. ~274 for 2-bromo and ~248 for 2-chloro analogs), making it the preferred choice when a dense, polarizable heavy atom is required for applications such as X-ray crystallography phasing or mass spectrometry tagging .
| Evidence Dimension | Molecular Weight (g/mol) and Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 321.07 g/mol; XLogP3: 2.4 |
| Comparator Or Baseline | 2-Methoxy-4-(2-nitrovinyl)phenol (CAS 6178-42-3): MW 195.17 g/mol, XLogP3 ~1.5 (estimated); 2-Bromo-6-methoxy analog (CAS 54291-89-3): MW ~274 g/mol; 2-Chloro analog: MW ~248 g/mol |
| Quantified Difference | ΔMW = +126 g/mol vs. non-halogenated; ΔXLogP3 ≈ +0.9 units |
| Conditions | Calculated properties from PubChem and vendor datasheets; XLogP3 computed by PubChem release 2025.04.14 |
Why This Matters
For procurement decisions in medicinal chemistry, a ΔMW of +126 and ΔXLogP3 of ~+0.9 shifts the compound into a meaningfully different property space, altering solubility, permeability, and protein-binding predictions compared to the widely available non-iodinated analog.
- [1] Angene Chemical. CAS 662160-77-2: 2-Iodo-6-methoxy-4-(2-nitro-vinyl)-phenol. Product Datasheet. Accessed 2026. View Source
